molecular formula C17H22INO2 B13136256 tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate

tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate

Cat. No.: B13136256
M. Wt: 399.27 g/mol
InChI Key: XZCLAYFWHRFWCR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate: is a complex organic compound that features an indole core substituted with tert-butyl and iodine groups

Preparation Methods

The synthesis of tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the iodination of an indole derivative followed by the introduction of tert-butyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate involves its interaction with molecular targets through its indole core and substituent groups. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate include:

The uniqueness of this compound lies in its indole core and the combination of tert-butyl and iodine substituents, which provide distinct chemical and physical properties.

Properties

Molecular Formula

C17H22INO2

Molecular Weight

399.27 g/mol

IUPAC Name

tert-butyl 2-tert-butyl-3-iodoindole-1-carboxylate

InChI

InChI=1S/C17H22INO2/c1-16(2,3)14-13(18)11-9-7-8-10-12(11)19(14)15(20)21-17(4,5)6/h7-10H,1-6H3

InChI Key

XZCLAYFWHRFWCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I

Origin of Product

United States

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